![molecular formula C24H22N4O3S B11963232 4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11963232.png)
4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound known for its unique chemical structure and potential applications in various fields of science. This compound is characterized by the presence of a triazole ring, a benzyloxy group, and a phenoxymethyl group, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or related compounds under controlled conditions.
Introduction of the Benzyloxy and Methoxy Groups: These groups are usually introduced via nucleophilic substitution reactions, where the appropriate benzyl and methoxy derivatives are reacted with the triazole intermediate.
Formation of the Methylideneamino Linkage: This step involves the condensation of the triazole derivative with an aldehyde or ketone to form the imine (Schiff base) linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine linkage can be reduced to form amines.
Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring and the thiol group are key functional groups that can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
- 4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
- 4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C24H22N4O3S |
|---|---|
分子量 |
446.5 g/mol |
IUPAC名 |
4-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C24H22N4O3S/c1-29-22-14-19(12-13-21(22)31-16-18-8-4-2-5-9-18)15-25-28-23(26-27-24(28)32)17-30-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3,(H,27,32)/b25-15+ |
InChIキー |
DUDLOGRAQBFVAV-MFKUBSTISA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3)OCC4=CC=CC=C4 |
正規SMILES |
COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)COC3=CC=CC=C3)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


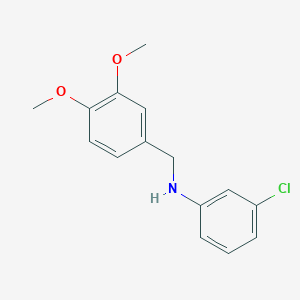
![2-[({2-[(2-Hydroxy-5-nitrobenzylidene)amino]phenyl}imino)methyl]-4-nitrophenol](/img/structure/B11963150.png)
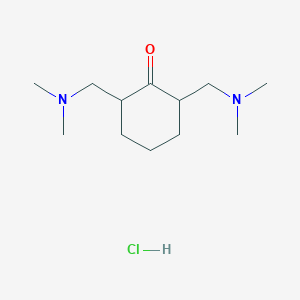
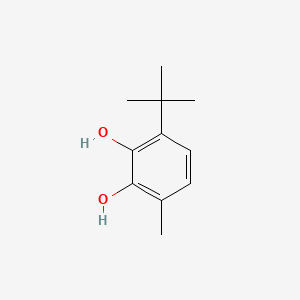
![3-{[(2,2,2-Trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11963176.png)
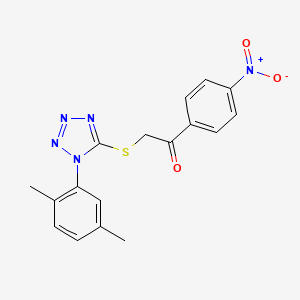
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11963190.png)
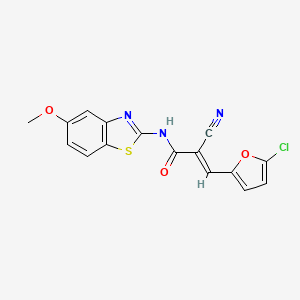

![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11963195.png)
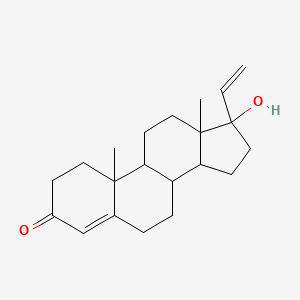
![3-[(4-Tert-butylphenyl)sulfanyl]propanoic acid](/img/structure/B11963203.png)
![5-(phenoxymethyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11963218.png)
![N-[4-(Methylsulfanyl)phenyl]-N'-phenylurea](/img/structure/B11963224.png)
